molecular formula C22H23N3O4S B2966594 N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 941917-52-8

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2966594
CAS No.: 941917-52-8
M. Wt: 425.5
InChI Key: GKNIJYWTSZEZCI-UHFFFAOYSA-N
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Description

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a naphthalene aromatic system, a pyrrolidine heterocycle, and a 2-nitrobenzenesulfonamide moiety.

Properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-25(27)20-12-3-4-13-22(20)30(28,29)23-16-21(24-14-5-6-15-24)19-11-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,21,23H,5-6,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNIJYWTSZEZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H25N3O2C_{24}H_{25}N_{3}O_{2}, with a molecular weight of 397.48 g/mol. It features a naphthalene moiety linked to a pyrrolidine group, along with a nitrobenzenesulfonamide functional group, which contributes to its biological activity.

Property Value
Molecular FormulaC24H25N3O2C_{24}H_{25}N_{3}O_{2}
Molecular Weight397.48 g/mol
CAS Number941977-33-9
Density1.6 g/cm³
Boiling Point418.8 °C
Melting Point189-194 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro compounds, including those similar to this compound. Nitro-containing molecules often exhibit activity against various microorganisms through mechanisms involving the reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA and disrupt cellular processes .

For instance, derivatives of nitrobenzene sulfonamides have shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) reported as low as 20 µM for certain compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also notable. Nitro groups can modulate inflammatory pathways by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response . Research indicates that compounds with multiple nitro groups may enhance these inhibitory effects, suggesting that this compound could be a promising candidate for treating inflammatory conditions .

Anticancer Potential

Emerging evidence suggests that nitro compounds possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress and subsequent cell death. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation in vitro, making them candidates for further investigation in cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2022 evaluated various nitrobenzene sulfonamide derivatives, including compounds similar to this compound, against clinically relevant pathogens. The results indicated significant antimicrobial activity, particularly against resistant strains of bacteria.
  • Anti-inflammatory Mechanisms : In another study focusing on inflammatory models, researchers found that nitro-substituted fatty acids exhibited potent anti-inflammatory effects through the inhibition of NF-kB signaling pathways. This suggests that similar mechanisms may be applicable to this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features/Applications Reference
Target: N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide C₂₃H₂₅N₃O₄S 463.53 g/mol Naphthalene, pyrrolidine, nitro group Bulky aromatic system; potential steric hindrance N/A
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 g/mol Quinoline, pyrrolidine, hydroxy group Stimulates U937 cells; carboxamide backbone
N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide (2b) C₂₇H₃₄N₂O₅S₂ 554.70 g/mol Tetramethylpiperidine, p-tolyl High steric bulk; stable radical precursor
(R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide C₉H₁₂N₂O₅S 260.27 g/mol Hydroxyethyl, nitro group Chiral center; hydrogen-bonding capability
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₁₉H₂₆N₄O₃ 358.43 g/mol Morpholine, dimethylamino, hydroxyquinoline Dual heterocycles; potential CNS activity

Aromatic System Comparison

  • Naphthalene vs. Quinoline/Phenyl: The target compound’s naphthalene group (C₁₀H₈) provides extended π-conjugation and hydrophobicity compared to quinoline (C₉H₆N) in or phenyl in . This may enhance membrane permeability but reduce solubility .
  • Nitro Group Positioning: The 2-nitrobenzenesulfonamide moiety is shared with compounds in –4.

Amine Substituent Analysis

  • Pyrrolidine vs. Piperidine/Morpholine : The pyrrolidine ring (5-membered) in the target compound offers less steric hindrance than the tetramethylpiperidine (6-membered, bulky) in but more rigidity than morpholine (6-membered, oxygen-containing) in .
  • Hydroxyethyl vs. Pyrrolidinylethyl : The hydroxyethyl group in enables hydrogen bonding, absent in the target compound’s pyrrolidinylethyl chain, which may affect solubility and target binding .

Key Research Findings and Implications

  • Steric and Electronic Effects : The naphthalene group in the target compound may hinder interactions with flat binding pockets compared to smaller aryl groups in –3. Conversely, the pyrrolidine’s basicity could enhance solubility in acidic environments .
  • Biological Potential: While highlights U937 cell stimulation by pyrrolidine-containing carboxamides, the target’s sulfonamide backbone and nitro group may redirect activity toward enzymatic inhibition (e.g., carbonic anhydrase) .

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